molecular formula C14H10O B156813 2-Phenylbenzofuran CAS No. 1839-72-1

2-Phenylbenzofuran

Cat. No.: B156813
CAS No.: 1839-72-1
M. Wt: 194.23 g/mol
InChI Key: HXMZLDUBSSPQIB-UHFFFAOYSA-N
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Description

2-Phenylbenzofuran is a chemical compound with the molecular formula C₁₄H₁₀O. It is a substituted benzofuran, where a phenyl group is attached to the benzofuran ring. This compound is naturally occurring and has been isolated from various plants, including Artocarpus pithecogallus, legumes, and mulberries

Mechanism of Action

Target of Action

2-Phenylbenzofuran primarily targets reactive oxygen species (ROS) . These are types of reactive oxygen radicals, including hydroxyl (˙OH), superoxide (O 2− ˙), alkoxyl (RO˙), or peroxyl (ROO˙) . These agents can cause significant damage to cell structures and are the main cause of various diseases .

Mode of Action

This compound interacts with its targets through a hydrogen atom transfer (HAT) mechanism . This interaction is mostly controlled by the O–H bond dissociation enthalpy (BDE) . The compound also interacts with DPPH radicals, providing kinetic evidence of the involvement of two intermediates and one transition state .

Biochemical Pathways

The compound affects the biochemical pathways related to free radical scavenging . The solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone .

Result of Action

The primary result of this compound’s action is its antioxidant effect . It’s been found to indicate various pharmacological activities, but they are mostly applied to radical scavenging examinations . The compound has shown significant inhibition of mushroom tyrosinase .

Action Environment

The action of this compound is influenced by the environment. For instance, the solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Phenylbenzofuran involves the palladium-catalyzed coupling of 2-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. The process begins with the reaction of 2-iodoanisole with phenylacetylene in the presence of triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. This reaction is carried out under a nitrogen atmosphere at room temperature for three hours. The resulting product is then subjected to electrophilic cyclization using iodine to yield 3-iodo-2-phenylbenzofuran .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Phenylbenzofuran: Similar structure but with the phenyl group at the 3-position.
  • 2-Methylbenzofuran: Contains a methyl group instead of a phenyl group.
  • 2,3-Diphenylbenzofuran: Contains phenyl groups at both the 2 and 3 positions.

Properties

IUPAC Name

2-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMZLDUBSSPQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393243
Record name 2-phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-72-1
Record name 2-phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-BENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The general procedure was used to convert phenylacetylene and 2-iodophenol to the title product. Purification by flash chromatography (hexanes as the eluent) gave the analytically pure product as a white solid (358 mg, 93% yield). 1H NMR (300 MHz, CDCl3) δ 7.86-7.83 (dd, J=6.97, 2H) 7.56-7.49 (m, 2H), 7.41-7.39 (m, 2H), 7.34-7.18 (m, 3H), 6.97 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 155.88, 154.86, 130.44, 129.20, 128.75, 128.51, 124.89, 124.24, 122.91, 120.89, 111.16, 101.28. Anal. Calcd. for C14H10O: C, 86.57; H, 5.19. Found C, 86.41; H, 5.34. m.p.: 120° C. (lit., 3118-120° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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